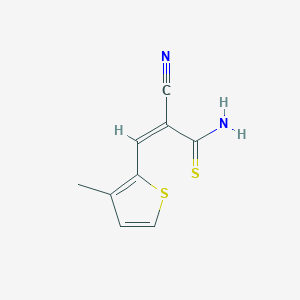

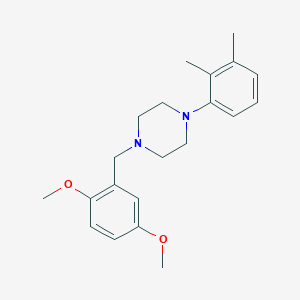

![molecular formula C11H11N3O B5637532 10-methyl-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B5637532.png)

10-methyl-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-methyl-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one is a chemical compound that has been synthesized and studied for its various properties and potential applications. The interest in this compound stems from its unique structure and the potential for biological activities.

Synthesis Analysis

- Synthesis Techniques : The synthesis of similar compounds, such as 10-substituted imidazo[2,1-b]quinazolin-5(10H)-ones, involves the treatment of N-substituted isatoic anhydrides with 2-methylmercaptoimidazolines (Hardtmann et al., 1975). Another method includes the reaction of 2-chloro-4,5-dihydroimidazole with 2-aminoacetophenones (Kornicka et al., 2004).

Molecular Structure Analysis

- Structural Details : The molecular structure and reactivity of similar compounds, like 5-methylidene-1,2,3,5-tetrahydro[2,1-b]-quinazolines, have been confirmed through elemental analysis, spectral data, and X-ray crystallographic analysis (Kornicka et al., 2004).

Chemical Reactions and Properties

- Reactivity and Derivatives : Imidazo[2,1-b]quinazoline derivatives have shown the ability to undergo various chemical reactions, leading to the formation of structurally diverse compounds (Kornicka et al., 2004).

- Biological Activities : Similar compounds have exhibited pronounced biological activities, like broncholytic activity, which were studied in the guinea pig histamine aerosol test (Hardtmann et al., 1975).

Physical Properties Analysis

- Solvent-Free Synthesis : The synthesis of tetrahydrobenzimidazo[1,2-b]quinazolin-1(2H)-one under solvent-free conditions suggests unique physical properties that allow for this method of synthesis (Shaabani et al., 2006).

Chemical Properties Analysis

- Mechanistic Insights : The synthesis of benzimidazo[2,1-b]quinazolin-1(1H)-ones using ultrasound-assisted methods reveals interesting chemical properties and mechanistic insights (Chen et al., 2016).

Future Directions

The future directions for the research and development of “10-methyl-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one” and similar compounds could involve further exploration of their therapeutic potential, particularly in the field of cancer treatment . The development of novel dual PI3K/HDAC inhibitors could be a promising direction .

properties

IUPAC Name |

10-methyl-2,3-dihydroimidazo[2,1-b]quinazolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-13-9-5-3-2-4-8(9)10(15)14-7-6-12-11(13)14/h2-5H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBELRYOJXPHQSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)N3C1=NCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-methyl-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-chlorophenyl)sulfonyl]-2-hydroxybenzamide](/img/structure/B5637465.png)

![4-{2-[(3R*,4S*)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl}-2-chlorophenol](/img/structure/B5637473.png)

![1-[2-(2,4-dichlorophenoxy)ethyl]-1H-benzimidazole](/img/structure/B5637476.png)

![1-methyl-N-1-oxaspiro[4.5]dec-3-yl-1H-indole-6-carboxamide](/img/structure/B5637477.png)

![N,N-diethyl-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B5637485.png)

![8-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5637528.png)

![1-{[3-cyclopentyl-1-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl}pyrrolidin-2-one](/img/structure/B5637537.png)

![2-{[(cyclopropylmethyl)(2-methoxyethyl)amino]methyl}-6,8-dimethylquinolin-4-ol](/img/structure/B5637540.png)

![8-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5637548.png)